molecular formula C9H9F3O B14841280 3-Ethyl-2-(trifluoromethyl)phenol

3-Ethyl-2-(trifluoromethyl)phenol

Cat. No.: B14841280
M. Wt: 190.16 g/mol
InChI Key: LHZFAVULQXXRLY-UHFFFAOYSA-N
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Description

3-Ethyl-2-(trifluoromethyl)phenol: is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a phenol ring. The molecular formula for this compound is C9H9F3O It is a derivative of phenol, where the ethyl group is positioned at the third carbon and the trifluoromethyl group at the second carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(trifluoromethyl)phenol can be achieved through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of 2-(trifluoromethyl)phenol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 2-(trifluoromethyl)phenol with an ethyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound often involves large-scale implementation of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethyl-2-(trifluoromethyl)phenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, such as alcohols or hydrocarbons. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The phen

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

3-ethyl-2-(trifluoromethyl)phenol

InChI

InChI=1S/C9H9F3O/c1-2-6-4-3-5-7(13)8(6)9(10,11)12/h3-5,13H,2H2,1H3

InChI Key

LHZFAVULQXXRLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)C(F)(F)F

Origin of Product

United States

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